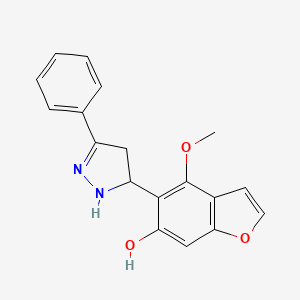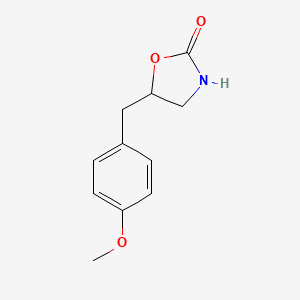![molecular formula C14H12O5S2 B12880774 2,8-Bis(methylsulfonyl)dibenzo[b,d]furan CAS No. 87964-64-5](/img/structure/B12880774.png)
2,8-Bis(methylsulfonyl)dibenzo[b,d]furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,8-Bis(methylsulfonyl)dibenzo[b,d]furan is a chemical compound that belongs to the dibenzofuran family. Dibenzofurans are heterocyclic organic compounds with two benzene rings fused to a central furan ring. This particular compound is characterized by the presence of two methylsulfonyl groups attached to the 2 and 8 positions of the dibenzofuran structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Bis(methylsulfonyl)dibenzo[b,d]furan typically involves the sulfonation of dibenzofuran. One common method is to react dibenzofuran with methylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete sulfonation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2,8-Bis(methylsulfonyl)dibenzo[b,d]furan can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfide groups.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents can be employed under acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated or nitrated dibenzofuran derivatives.
Scientific Research Applications
2,8-Bis(methylsulfonyl)dibenzo[b,d]furan has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of 2,8-Bis(methylsulfonyl)dibenzo[b,d]furan depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of sulfonyl groups can enhance its binding affinity and specificity towards certain targets.
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: The parent compound without the sulfonyl groups.
2,8-Bis(diphenylphosphoryl)dibenzo[b,d]furan: A similar compound with diphenylphosphoryl groups instead of methylsulfonyl groups.
Dibenzothiophene: A sulfur analog of dibenzofuran.
Uniqueness
2,8-Bis(methylsulfonyl)dibenzo[b,d]furan is unique due to the presence of methylsulfonyl groups, which can significantly alter its chemical and physical properties compared to its analogs. These groups can enhance its solubility, reactivity, and potential biological activities, making it a valuable compound for various applications.
Properties
CAS No. |
87964-64-5 |
|---|---|
Molecular Formula |
C14H12O5S2 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
2,8-bis(methylsulfonyl)dibenzofuran |
InChI |
InChI=1S/C14H12O5S2/c1-20(15,16)9-3-5-13-11(7-9)12-8-10(21(2,17)18)4-6-14(12)19-13/h3-8H,1-2H3 |
InChI Key |
RAZXDKNAPRPUCT-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC2=C(C=C1)OC3=C2C=C(C=C3)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(4S,4'S)-2,2'-(5,5'-dichloro-[1,1'-biphenyl]-2,2'-diyl)bis(4-phenyl-4,5-dihydrooxazole)](/img/structure/B12880693.png)
![2-(furan-3-yl)-1H-benzo[d]imidazol-5-amine](/img/structure/B12880706.png)

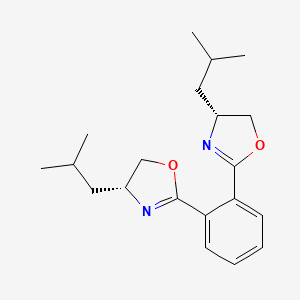
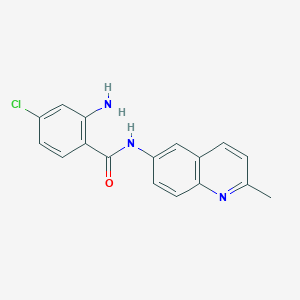
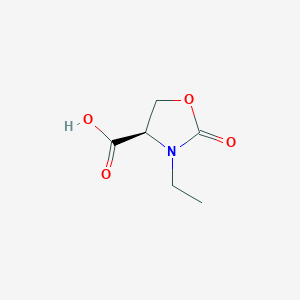
![7A-hydroxytetrahydro-1H-pyrrolo[1,2-a]imidazol-3(2H)-one](/img/structure/B12880729.png)
![[(5,7-Diiodo-2-methylquinolin-8-yl)oxy]acetonitrile](/img/structure/B12880735.png)
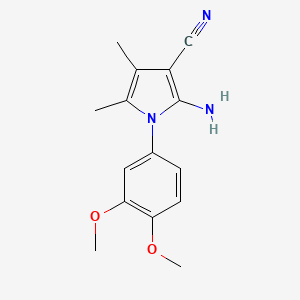
![3-({2-[(Isoquinolin-6-yl)amino]-2-oxoethyl}amino)benzamide](/img/structure/B12880751.png)
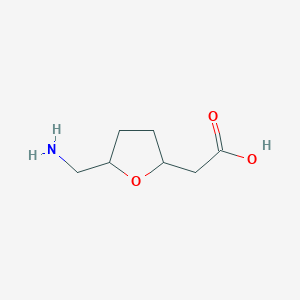
![1-[4-(Furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]ethan-1-one](/img/structure/B12880764.png)
